molecular formula C9H3ClN4O2 B1591531 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile CAS No. 305370-84-7

4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile

Cat. No.: B1591531
CAS No.: 305370-84-7
M. Wt: 234.6 g/mol
InChI Key: SQWPBMZKTZRMJW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile involves several methods, including multicomponent reactions, multistep synthesis, nucleophilic substitution reactions, acid/base/metal-catalyzed reactions, cyclization reactions, microwave reactions, and cycloaddition reactions . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. It is used in medicinal chemistry for its potential therapeutic properties, including anticancer, anti-microbial, and anti-inflammatory activities . Additionally, it finds applications in materials science, such as in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.

Mechanism of Action

The mechanism of action of 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors, leading to various biological outcomes .

Comparison with Similar Compounds

4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile can be compared with other similar compounds, such as 4-Chloro-6-fluoro-1,7-naphthyridine-3-carbonitrile . While both compounds share a similar core structure, their unique substituents confer different chemical and biological properties. This highlights the importance of structural modifications in determining the specific applications and effects of these compounds.

Properties

IUPAC Name

4-chloro-6-nitro-1,8-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClN4O2/c10-8-5(2-11)3-12-9-7(8)1-6(4-13-9)14(15)16/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWPBMZKTZRMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC=C(C(=C21)Cl)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573999
Record name 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305370-84-7
Record name 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 19.3 g (89.3 mmol) of 6-nitro-4-oxo-1,4-dihydro-[1.8]naphthyridine-3-carbonitrile in 386 ml of phosphorous oxychloride was refluxed for 24 hr. Excess phosphorous oxychloride was removed. The residue is mixed with ethyl acetate and 15 g of potassium hydroxide in 200 ml of ice water. The organic layer was separated and the aqueous layer was extract several more times with ethyl acetate. The combined volume of extracts was 4000 ml. The extracts were dried of magnesium sulfate and the solution was filter through a short silica gel column. The solvent was removed. The residue was stirred with ether and the solid was collected giving 15.7 g of the title compound as an orange solid: mass spectrum (electrospray, m/e): M+H 235.
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
386 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile
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Reactant of Route 6
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